N-(2-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide
Overview
Description
N-(2-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H19ClN2O2S and its molecular weight is 446.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide is 446.0855767 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Derivatives of thiophene, a core component of N-(2-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties. For instance, novel 2-aminothiophene derivatives have been synthesized and shown to possess antimicrobial activity by employing the minimum inhibitory concentration (MIC) method, highlighting their potential as antimicrobial agents (K. C. Prasad et al., 2017).
CNS Depressant Activity
Another study focused on the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, which were evaluated for their central nervous system (CNS) depressant activity. This research highlights the potential therapeutic applications of thiophene derivatives in treating conditions requiring CNS depressants (S. Bhattacharjee et al., 2011).
Anticancer Activity
Thiophene derivatives have also been explored for their anticancer properties. For example, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were synthesized and tested for in vitro cytotoxicity, demonstrating good inhibitory activity against several cell lines. This suggests the potential for thiophene-based compounds in cancer therapy (A. Atta & E. Abdel‐Latif, 2021).
Anti-Inflammatory and Antioxidant Activities
Moreover, acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide were synthesized and screened for their anti-inflammatory and antioxidant activities. These activities were compared to those of ibuprofen and ascorbic acid, respectively, underscoring the compound's therapeutic potential (K. P. Kumar et al., 2008).
Environmental Applications
Thiophene derivatives have also been employed in environmental applications. For instance, thiophene-modified CMC/Chitosan hybrid polymers were synthesized for the removal of metal ions from wastewater, demonstrating improved efficiency in heavy metal ion removal compared to unmodified membranes. This application illustrates the compound's potential in addressing environmental pollution (Letters in Applied NanoBioScience, 2020).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2S/c26-20-13-7-8-14-21(20)27-24(30)23-19(18-11-5-2-6-12-18)16-31-25(23)28-22(29)15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLANQVPSJBTEOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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